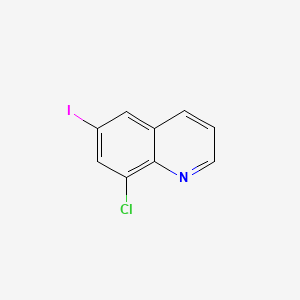
8-Chloro-6-iodoquinoline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
8-Chloro-6-iodoquinoline is a chemical compound with the linear formula C9H5ClIN . It has a molecular weight of 289.5 and is typically stored in a dark, dry place at room temperature .
Synthesis Analysis
The synthesis of quinoline derivatives, such as 8-Chloro-6-iodoquinoline, has been a topic of interest in recent years due to their versatile applications in industrial and synthetic organic chemistry . Classical synthesis protocols like Gould–Jacob, Friedländer, Pfitzinger, Skraup, Doebner von Miller, and Conrad Limpach have been used for the construction of the principal quinoline scaffold . Transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, and ultrasound irradiation reactions are also useful for the construction and functionalization of this compound .Molecular Structure Analysis
The InChI code for 8-Chloro-6-iodoquinoline is 1S/C9H5ClIN/c10-8-5-7(11)4-6-2-1-3-12-9(6)8/h1-5H . This indicates that the compound has a benzene ring fused with a pyridine moiety, with chlorine and iodine substituents.Physical And Chemical Properties Analysis
8-Chloro-6-iodoquinoline is a solid at room temperature . The compound should be stored in a dark place, sealed, and at room temperature .Aplicaciones Científicas De Investigación
Insights into 8-Hydroxyquinoline Derivatives
8-Hydroxyquinoline and its derivatives, including 8-chloro-6-iodoquinoline, have garnered significant interest in medicinal chemistry due to their chromophoric properties and ability to detect various metal ions and anions. Over the past two decades, the focus has shifted towards exploring their significant biological activities, leading to their consideration as potent broad-spectrum drug molecules. These compounds have been investigated for their potential in treating life-threatening diseases such as cancer, HIV, and neurodegenerative disorders, largely due to their metal chelation properties. The synthetic modification of these derivatives is being pursued to develop novel pharmacologically potent agents for various therapeutic targets, highlighting their potential in anti-proliferative, anti-microbial, anti-fungal, anti-viral treatments, and in addressing neurodegenerative disorders (Gupta, Luxami, & Paul, 2021).
Role in Metal Ion Detection and Analysis
The utilization of 8-amidoquinoline derivatives as fluorescent probes for zinc ion determination has emerged as a significant area of research. Due to challenges in purification steps, sample preparation, and the need for quantification in metal ion analysis, fluorescent sensors based on 8-aminoquinoline have become popular tools in environmental and biological applications. Introducing carboxamide groups into the 8-aminoquinoline molecule to create 8-amidoquinoline derivatives enhances water solubility and cell membrane permeability, making these compounds valuable in detecting Zn2+ ions. Their potential as functional receptors for zinc ions, attributed to their fast reactivity, good selectivity, and biocompatibility, is particularly promising for biological applications. This emphasizes the need for further studies to explore the diversity of coordination complexes and geometries of Zn2+ ion fluorophores (Mohamad et al., 2021).
Safety And Hazards
Direcciones Futuras
While specific future directions for 8-Chloro-6-iodoquinoline are not available, quinoline derivatives have been the focus of numerous studies due to their wide range of applications in medicinal chemistry . They have been used in the development of new drugs and therapies, and it is likely that research into their properties and potential uses will continue.
Propiedades
IUPAC Name |
8-chloro-6-iodoquinoline |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5ClIN/c10-8-5-7(11)4-6-2-1-3-12-9(6)8/h1-5H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PLXHUDSVFBPVEF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=CC(=CC(=C2N=C1)Cl)I |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5ClIN |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00743329 |
Source


|
| Record name | 8-Chloro-6-iodoquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00743329 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
289.50 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
8-Chloro-6-iodoquinoline | |
CAS RN |
111454-67-2 |
Source


|
| Record name | 8-Chloro-6-iodoquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00743329 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

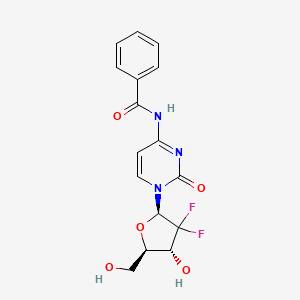
![4-[4-(4-Phenylpiperazin-1-yl)-6-(thiophen-2-yl)pyrimidin-2-yl]aniline](/img/structure/B599862.png)
![4-hydroxy-2H-benzo[h]chromen-2-one](/img/structure/B599864.png)
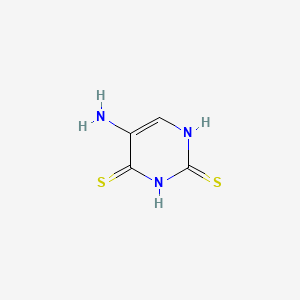
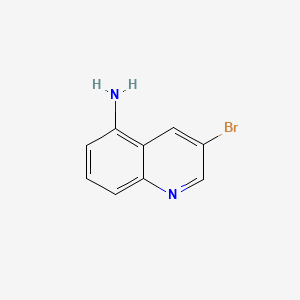
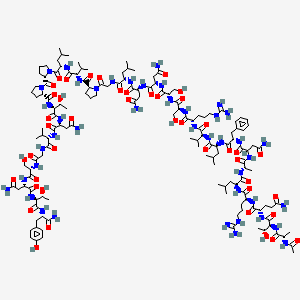
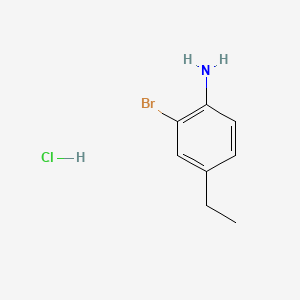
![6-chloro-3H-spiro[isobenzofuran-1,4'-piperidin]-3-one](/img/structure/B599870.png)
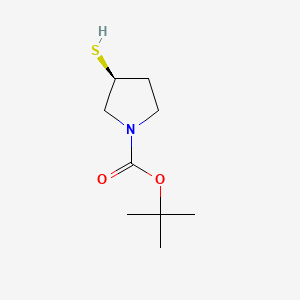
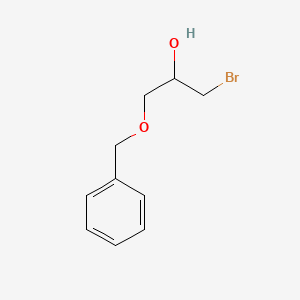
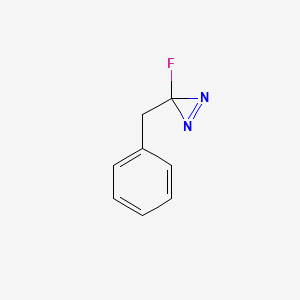
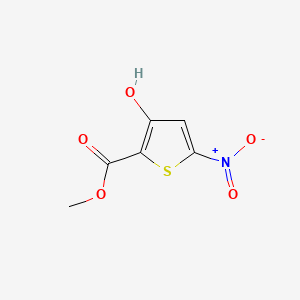
![2-[2-[(4-Aminophenyl)sulfonylamino]-1,3-thiazol-4-yl]acetic acid](/img/structure/B599879.png)
